N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

This compound features a unique fused pyrazolo[3,2-b][1,3]oxazine core linked to an indazole moiety, designed for IRAK4 kinase inhibitor SAR expansion. Its rigid three-ring scaffold ensures selectivity distinct from simple indazole-3-carboxamides. Ideal as a reference tool for benchmarking new analogs against patent-disclosed IC50 ranges and for kinome-wide selectivity profiling. Moderate MW (283.29) favors fragment elaboration and scaffold hopping. Order high-purity material for reproducible research.

Molecular Formula C14H13N5O2
Molecular Weight 283.291
CAS No. 1421482-61-2
Cat. No. B2830855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE
CAS1421482-61-2
Molecular FormulaC14H13N5O2
Molecular Weight283.291
Structural Identifiers
SMILESC1CN2C(=C(C=N2)C(=O)NC3=CC4=C(C=C3)C=NN4)OC1
InChIInChI=1S/C14H13N5O2/c20-13(11-8-16-19-4-1-5-21-14(11)19)17-10-3-2-9-7-15-18-12(9)6-10/h2-3,6-8H,1,4-5H2,(H,15,18)(H,17,20)
InChIKeyFAACAGLWEDOBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide (CAS 1421482-61-2): Core Scaffold and Procurement Profile


N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a heterocyclic compound that incorporates a fused pyrazolo[3,2-b][1,3]oxazine core linked via a carboxamide bridge to an indazole moiety [1]. It belongs to a class of 6-substituted indazoles with carboxamide side chains explored in patent literature for therapeutic applications [2]. The compound is listed in chemical databases (CAS 1421482-61-2, MF C14H13N5O2, MW 283.29) and is available from several specialty chemical suppliers [1].

Why N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide Cannot Be Replaced by Generic Indazole Carboxamides


The unique fusion of pyrazolo[3,2-b][1,3]oxazine and indazole in this compound creates a rigid, three-ring scaffold that is distinct from simple indazole-3-carboxamides or pyrazole carboxamides . Patent documents show that the 6-substituted indazole carboxamide series, to which this compound belongs, is specifically designed to modulate kinase targets such as IRAK4 [1]. Close analogs, such as the regioisomeric pyrazolo[5,1-b][1,3]oxazine variant or the N-methylindazole derivative, differ in both the geometry of the fused oxazine ring and the substitution pattern on the indazole, which can significantly alter target binding and selectivity. Generic substitution without a head-to-head biological comparison is therefore not scientifically justified.

Quantitative Differentiation Evidence for N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide


Scaffold Uniqueness: Pyrazolo[3,2-b][1,3]oxazine vs. Pyrazolo[5,1-b][1,3]oxazine Regioisomer

The core scaffold of the target compound is pyrazolo[3,2-b][1,3]oxazine, which represents a [3,2-b] ring fusion. This is structurally distinct from the [5,1-b] pyrazolo-oxazine isomer (e.g., 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine) that is often found in commercial libraries . The difference in ring junction geometry alters the spatial orientation of the carboxamide side chain and can lead to divergent biological activity profiles. No direct biological comparison data are available in the public domain.

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

Indazole Substitution Pattern: 6-yl vs. 5-yl or N-Methyl Derivatives

The compound features an unsubstituted indazole linked at the 6-position. A closely related analog, N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide, incorporates a methyl group on the indazole N1 and moves the carboxamide to the 2-position of the oxazine ring . This dual modification is expected to affect hydrogen-bonding capacity and lipophilicity (cLogP), though no quantitative data are reported. A separate series of 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amines has demonstrated GAK kinase IC50 values of 1.4 µM, indicating that the 6-indazolyl attachment is a productive vector for kinase binding [1].

Kinase Selectivity Indazole SAR Target Engagement

Patent Landscape: IRAK4 Kinase Inhibitor Series with Defined Structure-Activity Relationships

The parent patent family (Bayer Pharma AG) claims 6-substituted indazoles with carboxamide side chains as IRAK4 inhibitors for the treatment of endometriosis, COPD, psoriasis, and lymphoma [1]. Example compounds within these patents show IRAK4 IC50 values ranging from <100 nM to >10 µM. While the specific compound N-(1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is not explicitly exemplified with an IC50 value, its structural features are entirely consistent with the Markush structures of potent members of the series. By comparison, simple indazole-3-carboxamides without the fused oxazine are claimed as Wnt/β-catenin pathway inhibitors, targeting a different biological mechanism [2].

IRAK4 Inhibition Immuno-Oncology Autoimmune Disease

Physicochemical Property Differentiation: cLogP and Solubility Profile

The target compound possesses a molecular weight of 283.29 g/mol, 5 hydrogen bond acceptors, and 2 hydrogen bond donors . This profile is more favorable for CNS drug-likeness compared to larger indazole carboxamides (e.g., C34H48N8O3Si2, MW >600) that contain bulky substituents . The pyrazolo-oxazine core is known to impart improved aqueous solubility relative to fully aromatic pyrazolo-pyrimidine cores, as the saturated oxazine ring disrupts planarity and crystal packing [1].

Drug-Likeness Solubility Permeability

Optimal Use Cases for N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide in Drug Discovery


IRAK4 Kinase Inhibitor Lead Optimization Programs

As a member of the Bayer 6-substituted indazole carboxamide series, this compound is suitable for structure-activity relationship (SAR) expansion around the pyrazolo-oxazine core to optimize IRAK4 potency and selectivity [1]. It can serve as a reference tool to benchmark new analogs against the patent-disclosed IC50 range.

Kinome-Wide Selectivity Profiling Studies

The compound’s distinct [3,2-b] oxazine scaffold and unsubstituted indazole N-H make it a valuable probe for assessing kinome-wide selectivity, particularly when compared to N-methylindazole or regioisomeric oxazine analogs [2].

Fragment-Based or Scaffold-Hopping Drug Design

Its moderate molecular weight (283.29 Da) and favorable physicochemical profile support its use as a starting point for fragment elaboration or scaffold-hopping exercises, aiming to improve upon the drug-like properties of larger, more lipophilic indazole carboxamides [3].

Quote Request

Request a Quote for N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.